REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)=O)C.O.[NH2:16][NH2:17]>>[N:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:6]2[CH2:5][C:4](=[O:3])[NH:17][N:16]=2)[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)C=1C=NC=CC1)=O
|
Name
|
|
Quantity
|
251 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The starting material was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1=NNC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 413 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |